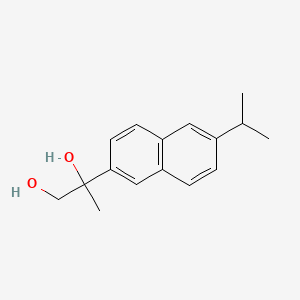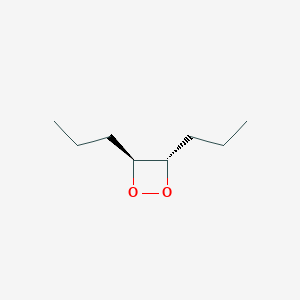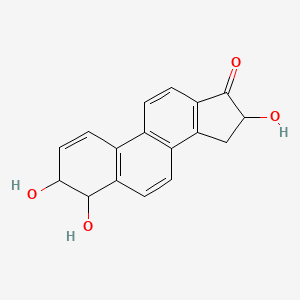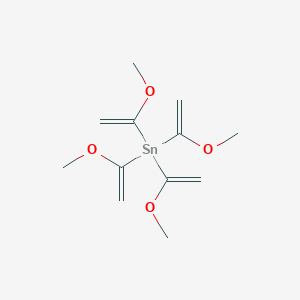
Benzene--tetraphenylene (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene–tetraphenylene (1/2) is a compound that belongs to the polycyclic aromatic group of compoundsannulene. This compound features a central cyclooctatetraene ring embedded within four benzene rings, forming a rigid, saddle-shaped framework
Vorbereitungsmethoden
The synthesis of benzene–tetraphenylene (1/2) involves several methods:
Pyrolysis and Metal-Catalyzed Dimerization: This method involves the pyrolysis of biphenylenes followed by metal-catalyzed dimerization.
Diels–Alder Cycloaddition: Starting from cyclooctadienediyne, this method involves a Diels–Alder cycloaddition followed by deoxygenation.
Oxidative Coupling: This method uses dilithiobiphenyl derivatives and involves oxidative coupling reactions.
Copper-Assisted Coupling: The first synthesis of benzene–tetraphenylene (1/2) was reported via a copper-assisted coupling of a Grignard reagent.
Analyse Chemischer Reaktionen
Benzene–tetraphenylene (1/2) undergoes various types of chemical reactions:
Substitution Reactions: These reactions involve the replacement of hydrogen atoms on the benzene rings with other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Cycloaddition Reactions: The Diels–Alder cycloaddition is a notable reaction involving benzene–tetraphenylene (1/2).
Wissenschaftliche Forschungsanwendungen
Benzene–tetraphenylene (1/2) has a wide range of applications in scientific research:
Asymmetric Catalysis: The compound and its derivatives are used as chiral ligands in asymmetric catalysis.
Liquid Crystalline Materials: Due to its rigid structure, benzene–tetraphenylene (1/2) is used in the development of liquid crystalline materials.
Molecular Devices: The unique geometric characteristics of the compound make it suitable for use in molecular devices.
Organic Light-Emitting Diodes (OLEDs): Benzene–tetraphenylene (1/2) is used in the development of OLEDs due to its promising chiral properties.
Wirkmechanismus
The mechanism of action of benzene–tetraphenylene (1/2) involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, where a nucleophile adds to the aromatic ring followed by the loss of a leaving group.
Electrophilic Aromatic Substitution: This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton.
Vergleich Mit ähnlichen Verbindungen
Benzene–tetraphenylene (1/2) can be compared with other similar compounds such as:
Tetrabenzocyclooctatetraene: This compound shares a similar structure but differs in its geometric properties.
Biphenyl and Biphenylene: These compounds are simpler aromatic hydrocarbons that serve as precursors in the synthesis of benzene–tetraphenylene (1/2).
Phenyl and Benzyl Groups: These groups are commonly found in aromatic compounds and share some structural similarities with benzene–tetraphenylene (1/2).
Eigenschaften
CAS-Nummer |
83179-20-8 |
|---|---|
Molekularformel |
C54H38 |
Molekulargewicht |
686.9 g/mol |
IUPAC-Name |
benzene;tetraphenylene |
InChI |
InChI=1S/2C24H16.C6H6/c2*1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22;1-2-4-6-5-3-1/h2*1-16H;1-6H |
InChI-Schlüssel |
NJFHPWDIXVZGNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=C1.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)





